molecular formula C10H14N2O2 B14867033 Ethyl 2-[(2-aminophenyl)amino]acetate

Ethyl 2-[(2-aminophenyl)amino]acetate

Cat. No.: B14867033
M. Wt: 194.23 g/mol
InChI Key: GTCOCOZKQCKJBJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-aminophenyl)amino]acetate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of glycine, where the amino group is substituted with an ethyl ester and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2-aminophenyl)amino]acetate can be synthesized through the condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene. The reaction is typically carried out in the presence of dry dichloromethane (DCM) as the solvent and lutidine as the base, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as the coupling agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-aminophenyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-[(2-aminophenyl)amino]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-aminophenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor function.

Comparison with Similar Compounds

Ethyl 2-[(2-aminophenyl)amino]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activity.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-(2-aminoanilino)acetate

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7,11H2,1H3

InChI Key

GTCOCOZKQCKJBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1N

Origin of Product

United States

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